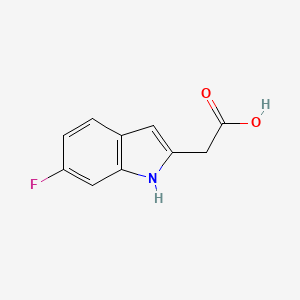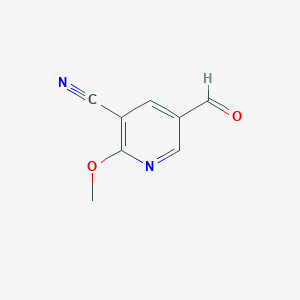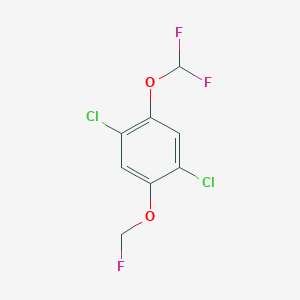
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with electrophiles, such as chlorine and fluorine atoms . The general mechanism involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar electrophilic aromatic substitution reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It may be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is not well-documented. as a halogenated aromatic compound, it may interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could potentially affect molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: This compound is similar in that it contains chlorine and fluorine atoms attached to a benzene ring.
1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene: Another similar compound with a slightly different substitution pattern.
Uniqueness
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5Cl2F3O2 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(difluoromethoxy)-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-2-7(15-8(12)13)5(10)1-6(4)14-3-11/h1-2,8H,3H2 |
Clave InChI |
UVQGXMFTWLIWOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


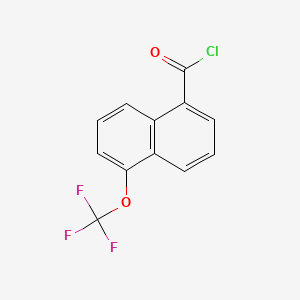

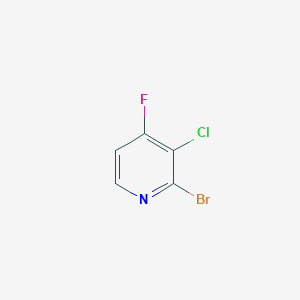
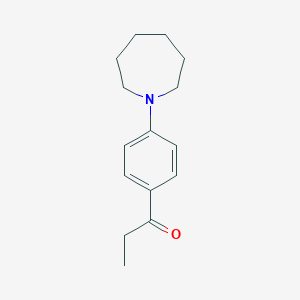
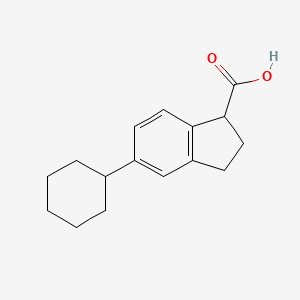
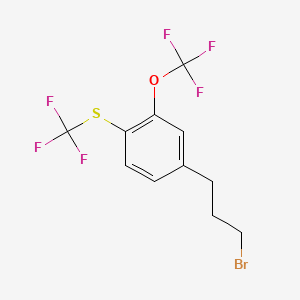
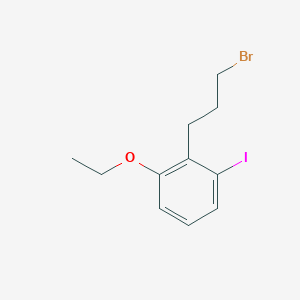


![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)

![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
